Dimethachlor Oxalic Acid Ethyl Ester
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Overview
Description
Dimethachlor Oxalic Acid Ethyl Ester is an intermediate compound used in the synthesis of Dimethachlor Oxalic Acid, a pesticide metabolite. This compound is a pollutant found in untreated wastewater, surface water, and groundwater. It is a significant building block in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethachlor Oxalic Acid Ethyl Ester can be synthesized through esterification reactions. One common method involves the reaction of anhydrous oxalic acid with absolute ethanol in the presence of a catalyst. The reaction is typically carried out under reflux conditions to ensure complete esterification . Another method involves the use of Steglich esterification, which employs carbodiimide coupling reagents and solvents like dimethyl carbonate .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous distillation and reflux systems to achieve high yields and purity. The use of automated systems and advanced catalysts helps in optimizing the reaction conditions and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
Dimethachlor Oxalic Acid Ethyl Ester undergoes various chemical reactions, including:
Hydrolysis: Both acidic and basic hydrolysis can convert the ester into its corresponding carboxylic acid and alcohol.
Reduction: Reduction of the ester can yield primary alcohols using reagents like lithium aluminum hydride.
Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis uses strong acids like hydrochloric acid, while basic hydrolysis (saponification) uses bases like sodium hydroxide.
Reduction: Lithium aluminum hydride is commonly used for reducing esters to alcohols.
Substitution: Nucleophiles such as Grignard reagents can be used for substitution reactions.
Major Products Formed
Hydrolysis: Carboxylic acids and alcohols.
Reduction: Primary alcohols.
Substitution: Various substituted esters and alcohols depending on the nucleophile used.
Scientific Research Applications
Dimethachlor Oxalic Acid Ethyl Ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of pesticides.
Biology: Studied for its environmental impact as a pollutant in water sources.
Industry: Used in the production of various chemicals and materials, including fragrances and plasticizers.
Mechanism of Action
The mechanism of action of Dimethachlor Oxalic Acid Ethyl Ester involves its reactivity as an ester. It can undergo hydrolysis, reduction, and substitution reactions, which are facilitated by its ester functional group. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
Similar Compounds
Ethyl Acetate: A commonly used solvent with similar ester functional group.
Methyl Butanoate: Found in pineapple oil and used in fragrances.
Isopentyl Acetate: A constituent of banana oil and used in flavorings.
Uniqueness
Dimethachlor Oxalic Acid Ethyl Ester is unique due to its specific application as an intermediate in pesticide synthesis and its environmental impact as a pollutant. Its reactivity and functional groups make it a versatile compound in various chemical reactions and industrial applications.
Properties
Molecular Formula |
C15H21NO4 |
---|---|
Molecular Weight |
279.33 g/mol |
IUPAC Name |
ethyl 2-[N-(2-methoxyethyl)-2,6-dimethylanilino]-2-oxoacetate |
InChI |
InChI=1S/C15H21NO4/c1-5-20-15(18)14(17)16(9-10-19-4)13-11(2)7-6-8-12(13)3/h6-8H,5,9-10H2,1-4H3 |
InChI Key |
SADAJTICVJYLBR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)N(CCOC)C1=C(C=CC=C1C)C |
Origin of Product |
United States |
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